16α-氟-17β-雌二醇

描述

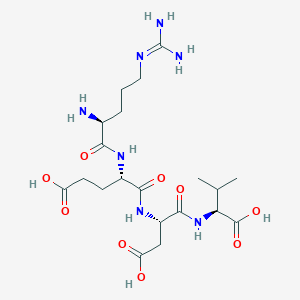

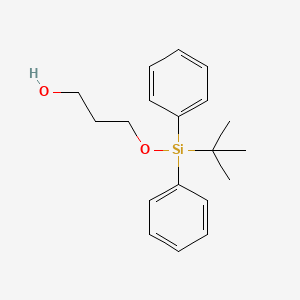

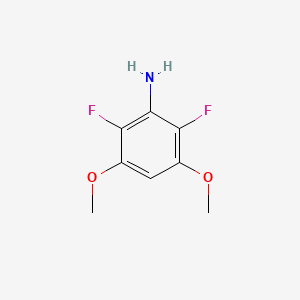

16alpha-Fluoro-17beta-estradiol is a fluorinated analog of estradiol, where the fluorine atom is introduced at the 16alpha position. This modification is significant as it can potentially alter the biological activity and receptor binding affinity of the molecule. Estradiol itself is a naturally occurring hormone that plays a critical role in the development of female secondary sexual characteristics and the regulation of the menstrual cycle. The fluorinated analogs are of interest due to their potential use in medical imaging, particularly in positron emission tomography (PET), and as therapeutic agents in various diseases, including cancers that express estrogen receptors .

Synthesis Analysis

The synthesis of 16alpha-fluoro-estradiol derivatives, including 16alpha-[(18)F]fluoro-estradiol, has been reported using a stereoselective approach. This involves the opening of 16beta,17beta-O-cyclic sulfones with fluorine or fluorine-18 followed by deprotection steps to yield the final product. The synthesis has been optimized to achieve high yields and has been adapted for automatic synthesis using a cassette-type fluorodeoxyglucose synthesizer, which is crucial for clinical applications where the radiotracer is used for imaging estrogen receptors .

Molecular Structure Analysis

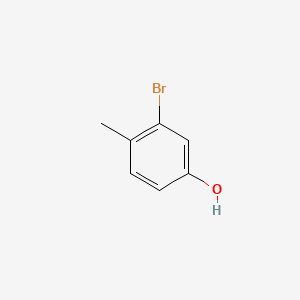

The molecular structure of estradiol and its analogs, including 16alpha-fluoro-17beta-estradiol, is characterized by the presence of an aromatic A-ring and a hydroxyl group at the 17beta position. The introduction of a fluorine atom at the 16alpha position may influence the electronic properties and the overall shape of the molecule, which can affect its interaction with estrogen receptors. Studies have been conducted to compare the electronic properties and chemical bonding of different estrogen analogs, including 17alpha-estradiol, which is closely related to the 16alpha-fluoro-17beta-estradiol. These studies involve high-accuracy X-ray data and topological analysis of electron density, providing insights into the molecular properties and biological activity .

Chemical Reactions Analysis

The chemical reactivity of 16alpha-fluoro-17beta-estradiol is influenced by its functional groups and the presence of the fluorine atom. The fluorine substitution can affect the molecule's reactivity towards nucleophiles and electrophiles, as well as its hydrogen bonding capacity. The synthesis process itself involves reactions such as sulfone opening and deprotection, which are critical steps in obtaining the fluorinated estradiol with high purity and yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of 16alpha-fluoro-17beta-estradiol, such as solubility, stability, and specific activity, are important for its application as a radiotracer and therapeutic agent. The radiolabeled 16alpha-[(18)F]fluoro-17beta-estradiol has been shown to have high radiochemical purity and specific activity, making it suitable for clinical use. The stability of the final product in solution is also a critical factor, as it must remain stable for a sufficient duration to allow for its use in PET imaging .

Relevant Case Studies

Case studies involving 16alpha-fluoro-17beta-estradiol are primarily focused on its application in medical imaging and its potential therapeutic effects. For instance, the estrogenic effects of related compounds, such as 17alpha-estradiol, have been studied in various species, including fish, to understand their potency and environmental impact. These studies provide insights into the estrogenic activity of estradiol analogs and their potential effects on wildlife and human health. In the context of imaging, the use of fluorinated estradiol analogs as radiotracers for PET imaging has been explored in clinical trials, highlighting their utility in assessing the action mechanisms of estrogenic compounds in diseases like cancer .

科学研究应用

1. 乳腺癌中雌激素受体成像

16α-[18F]-氟-17β-雌二醇(FES)因其在评估雌激素受体(ER)表达(特别是乳腺癌中)方面的作用而受到研究。研究表明,组织对 FES 的摄取主要由 ER 介导,这表明其在检测 ER 阳性乳腺肿瘤方面的潜力。与 ER 阴性组织相比,FES 在子宫等富含 ER 的组织中的选择性摄取突出了其在这种情况下的特异性和实用性 (Sasaki 等人,2000 年)。

2. 放射性药物开发

已探索使用 16α-氟-17β-雌二醇衍生物(如 [(18)F]FES)开发放射性药物,用于乳腺癌中雌激素受体的非侵入性成像。这些研究涉及增强这些化合物的比活性,以改善 ER 表达的可视化,尤其是在小动物成像中。这项研究对于推进肿瘤学中的诊断成像技术至关重要 (Beauregard 等人,2007 年)。

3. PET 成像应用的合成

已报道了雌二醇的 16α-(18)F-类似物(包括 A 环取代的雌二醇)的合成和应用。这些化合物正在被探索作为评估母体化合物作用机制的潜在放射性示踪剂,特别是在抗癌剂的背景下。此类研究对于了解这些化合物的生物学作用及其在治疗应用中的潜力至关重要 (Ahmed 等人,2009 年)。

4. 子宫肿瘤的病理生理学成像

16α-[18F]氟-17β-雌二醇已用于 PET 病理生理学成像,以阐明 ER 表达与子宫肿瘤中葡萄糖代谢之间的关系。这项研究通过了解 ER 表达和葡萄糖代谢的不同模式(可能影响治疗决策)提供了对子宫肿瘤鉴别诊断的见解 (Tsujikawa 等人,2008 年)。

5. 子宫内膜和肌层的雌激素受体浓度的评估

FES PET 成像已用于测量子宫内膜和肌层中的 ER 浓度。这项研究调查了这些参数如何随月经周期和内源性雌激素水平而变化,为了解这些组织的激素调节提供了有价值的信息 (Tsuchida 等人,2007 年)。

作用机制

Target of Action

16alpha-Fluoro-17beta-estradiol, also known as FES, is a radiolabeled form of estradiol . Its primary target is the estrogen receptor (ER) . ERs are expressed in several brain areas of various animal species and play a crucial role in various physiological processes .

Mode of Action

FES binds to ERs, allowing for the noninvasive identification of functional ER distribution . This binding allows FES to exert its effects on cells. For example, both 16alpha-Fluoro-17beta-estradiol and 17 beta-estradiol have been shown to suppress inflammation through their effects on ERα and NFκB-p65 .

Biochemical Pathways

The binding of FES to ERs affects several biochemical pathways. Estrogen receptors are known to play a crucial role in suppressing the development of chronic inflammatory diseases and mitigating the impact of inflammation that occurs in diseases such as obesity and type II diabetes mellitus . Therefore, the binding of FES to ERs can influence these pathways and have downstream effects on inflammation and related processes .

Pharmacokinetics

The pharmacokinetics of FES involve its uptake and distribution in the body. FES uptake is evaluated qualitatively and quantitatively, and is associated with response and with ER expression . .

Result of Action

The binding of FES to ERs results in molecular and cellular effects. For example, both 16alpha-Fluoro-17beta-estradiol and 17 beta-estradiol have been shown to decrease markers of inflammation such as Tnf-α and Il-6, and increase the anti-inflammatory markers Il-4 and IL-6 receptor (Il-6ra) in cells . These effects can have significant implications for diseases characterized by inflammation.

Action Environment

The action of FES can be influenced by various environmental factors. For instance, the imaging procedure used to detect FES uptake can affect the results . Furthermore, the presence of ER-negative lesions can influence the effectiveness of FES . .

未来方向

属性

IUPAC Name |

(8R,9S,13S,14S,16R,17R)-16-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLLNMRYZGUVMA-ZXXIGWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)F)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027871 | |

| Record name | 16alpha-Fluoroestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluoroestradiol | |

CAS RN |

92817-10-2 | |

| Record name | Fluoroestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092817102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16alpha-Fluoroestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOROESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVI5P34A3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。